
N-(2-Azidoethyl) Cyclen Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Azidoethyl) Cyclen Hydrochloride: is a chemical compound with the molecular formula C₁₀H₂₃N₇·xHCl. It is a derivative of cyclen, a macrocyclic compound, and contains an azidoethyl group. This compound is primarily used in the synthesis of lanthanide cyclen derivative complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Azidoethyl) Cyclen Hydrochloride typically involves the reaction of cyclen with 2-azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or water, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is usually stored at -20°C under an inert atmosphere to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: N-(2-Azidoethyl) Cyclen Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Reduction Reactions: Common reducing agents include hydrogen gas, lithium aluminum hydride, and sodium borohydride.
Cyclization Reactions: Catalysts such as acids or bases are often used to facilitate cyclization
Major Products Formed:
Scientific Research Applications
Chemistry: N-(2-Azidoethyl) Cyclen Hydrochloride is used in the synthesis of lanthanide cyclen derivative complexes, which are valuable in various chemical applications, including catalysis and molecular recognition.
Biology: In biological research, this compound is used to create probes and sensors for detecting specific biomolecules. The azido group allows for easy conjugation with other molecules, making it useful in bioconjugation techniques.
Medicine: Its ability to form stable complexes with metal ions makes it useful in imaging and targeted drug delivery.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Azidoethyl) Cyclen Hydrochloride involves its ability to form stable complexes with metal ions. The azido group can participate in click chemistry reactions, allowing for the formation of covalent bonds with other molecules. This property is exploited in various applications, including the creation of molecular probes and sensors .
Comparison with Similar Compounds
- 1-(2-Azidoethyl)-1,4,7,10-tetraazacyclododecane
- 1-(2-Azidoethyl)-1,4,7,10-tetraazacyclotridecane
- 1-(2-Azidoethyl)-1,4,7,10-tetraazacyclotetradecane
Comparison: N-(2-Azidoethyl) Cyclen Hydrochloride is unique due to its specific azidoethyl substitution, which imparts distinct chemical properties. Compared to other similar compounds, it offers better stability and reactivity, making it more suitable for certain applications, such as bioconjugation and the synthesis of lanthanide complexes.
Properties
Molecular Formula |
C10H24ClN7 |
|---|---|
Molecular Weight |
277.80 g/mol |
IUPAC Name |
1-(2-azidoethyl)-1,4,7,10-tetrazacyclododecane;hydrochloride |
InChI |
InChI=1S/C10H23N7.ClH/c11-16-15-7-10-17-8-5-13-3-1-12-2-4-14-6-9-17;/h12-14H,1-10H2;1H |
InChI Key |
SZSRMTZCPFVKGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCNCCN1)CCN=[N+]=[N-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


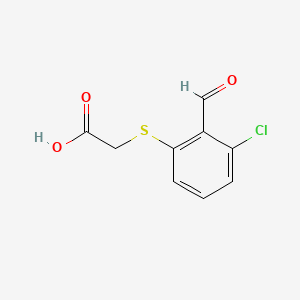

![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)

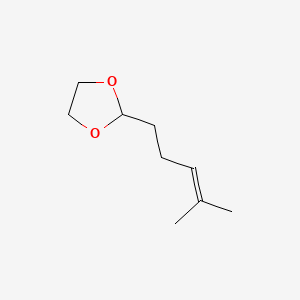
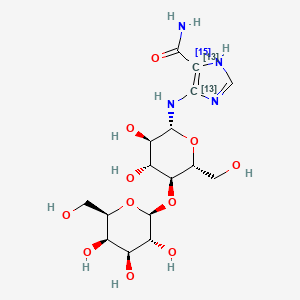
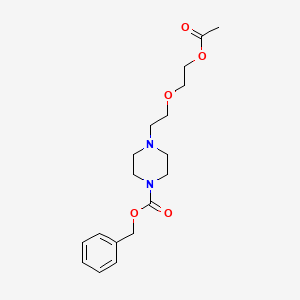
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
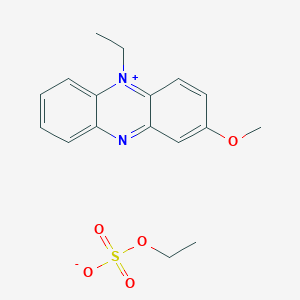


![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
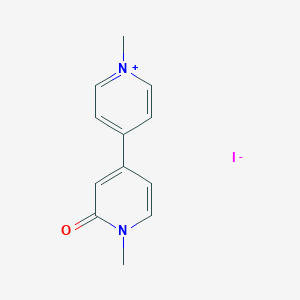
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
